Antibiotic G418 -

Antibiotic G418

Catalog Number: EVT-8183241
CAS Number:
Molecular Formula: C20H44N4O18S2
Molecular Weight: 692.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

G418 is classified as an aminoglycoside antibiotic, which is structurally related to gentamicin. It is effective against a variety of organisms, including bacteria, yeast, protozoans, higher plants, and mammalian cells. The mechanism of action involves binding to ribosomal RNA, disrupting the function of the ribosome, and ultimately blocking the elongation step of protein synthesis .

Synthesis Analysis

The synthesis of G418 involves fermentation processes using Micromonospora rhodorangea. The production typically begins with the cultivation of this bacterium under controlled conditions where it produces G418 as a secondary metabolite. The fermentation broth is then processed to extract and purify G418.

Technical Details

  • Fermentation Conditions: Optimal temperature and pH levels are maintained to maximize yield.
  • Extraction Process: After fermentation, G418 is extracted using solvent extraction techniques followed by chromatographic methods to purify the compound.
  • Yield Optimization: Parameters such as nutrient composition, aeration rates, and incubation times are adjusted to enhance the production efficiency of G418 .
Molecular Structure Analysis

G418 has the following molecular formula: C20H40N4O102H2SO4C_{20}H_{40}N_{4}O_{10}\cdot 2H_{2}SO_{4}, with a molecular weight of approximately 692.7 g/mol. The structure includes multiple amino groups and sugars, characteristic of aminoglycosides.

Structural Features

  • Core Structure: The antibiotic consists of a central aminoglycoside structure that includes a 2-deoxystreptamine backbone.
  • Functional Groups: It contains hydroxyl (-OH) groups and amino (-NH2) groups that contribute to its solubility and interaction with ribosomal RNA.
  • Stereochemistry: The stereochemical configuration plays a significant role in its biological activity and binding affinity to ribosomes .
Chemical Reactions Analysis

G418 is involved in several chemical reactions primarily related to its interaction with ribosomes. Its primary reaction mechanism involves:

  1. Binding to Ribosomal RNA: G418 binds tightly to the 16S rRNA component of the 30S ribosomal subunit.
  2. Inhibition of Protein Synthesis: This binding prevents the proper assembly of the ribosome during translation, leading to errors in protein synthesis or complete cessation.

The antibiotic's broad-spectrum activity means it can also interact with various cellular components leading to cytotoxic effects in sensitive cells .

Mechanism of Action

The mechanism by which G418 exerts its effects involves several key steps:

  1. Ribosome Binding: G418 binds specifically to the A-site of the ribosome during translation.
  2. Interference with Elongation: This binding disrupts the normal elongation process by causing misreading of mRNA codons, resulting in faulty protein synthesis.
  3. Cellular Toxicity: Cells that lack resistance genes (such as neomycin resistance) undergo apoptosis due to the accumulation of improperly synthesized proteins .

Data Analysis

Studies have shown that concentrations ranging from 400 µg/ml to 1000 µg/ml are typically effective for selecting resistant mammalian cell lines within 3-7 days post-transfection .

Physical and Chemical Properties Analysis

G418 exhibits several notable physical and chemical properties:

Applications

G418 is extensively used in various scientific applications:

  1. Selection Agent in Genetic Engineering: It allows researchers to select for cells that have successfully integrated foreign DNA containing neomycin resistance genes.
  2. Stable Cell Line Development: Used for establishing stable cell lines expressing desired proteins or genes.
  3. Research on Protein Synthesis Inhibition: Serves as a model compound for studying mechanisms of antibiotic action and resistance.
  4. Targeted Drug Delivery Research: Novel conjugates of G418 have been developed for targeted delivery systems in specific cell types .
Molecular Mechanisms of G418 Action in Eukaryotic and Prokaryotic Systems

Ribosomal Targeting and Protein Synthesis Inhibition

Interaction with 80S Ribosomal Subunits in Eukaryotic Cells

Antibiotic G418 (Geneticin) exerts its primary inhibitory effect by targeting the 80S ribosomal complex in eukaryotic cells. As an aminoglycoside antibiotic structurally analogous to gentamicin B1, G418 binds specifically to the decoding A-site of the 40S ribosomal subunit. This binding event stabilizes a conformational rearrangement of critical adenine residues (A1492 and A1493 in prokaryotic nomenclature equivalents), forcing them into a "flipped-out" position that mimics the presence of cognate transfer RNA. This molecular mimicry disrupts ribosomal proofreading mechanisms during the elongation phase of protein synthesis [1] [8].

The binding interaction induces miscoding errors during translation by reducing the ribosomal discrimination between cognate and near-cognate aminoacyl-transfer RNA complexes. Biochemical analyses demonstrate that G418 inhibits polypeptide chain elongation at two distinct points: (1) during the early elongation phase following initiation, and (2) by interfering with the translocation process itself. Unlike initiation-specific inhibitors, G418 permits formation of the 80S initiation complex but blocks subsequent peptidyl transfer and ribosomal translocation [8] [9].

A significant secondary effect observed in mammalian systems involves nonsense suppression. G418 can induce ribosomal read-through of premature termination codons by promoting the misincorporation of near-cognate aminoacyl-transfer RNA at stop codons. This property was demonstrated in studies involving the Sodium Bicarbonate Cotransporter 1A (NBCe1-A-Q29X) mutant, where G418 treatment restored full-length functional protein expression in human embryonic kidney 293 cells. Immunoblot and functional flux analyses confirmed that G418-mediated read-through produced membrane-localized transporters with wild-type functionality [2].

Table 1: Molecular Consequences of G418 Binding to Eukaryotic 80S Ribosomes

Binding SiteStructural ConsequenceFunctional Outcome
40S decoding A-siteDisplacement of adenine residues A1492/A1493Impaired transfer RNA discrimination
Peptidyl transferase centerSteric hindrance of elongation factor accessInhibition of peptide bond formation
Ribosomal exit tunnelIndirect obstruction via conformational changePremature translational termination

Additionally, G418 triggers non-ribosomal effects including altered subcellular localization of heat shock protein 27 in certain cell lines and induction of heme oxygenase 1 expression in renal proximal tubule cells. These secondary phenomena appear cell-type specific and may contribute to the antibiotic's overall impact on cellular physiology [3].

Elongation Phase Disruption in Prokaryotic Translation

In prokaryotic systems, G418 employs a multimodal approach to inhibit protein synthesis through interactions with both 30S and 50S ribosomal subunits. The primary binding occurs at helix 44 of the 16S ribosomal RNA within the 30S subunit, a conserved site for 4,6-disubstituted deoxystreptamine aminoglycosides. Crystallographic studies reveal that G418 ring I intercalates between nucleotides G1491 and C1492, forming hydrogen bonds with A1408 and inducing displacement of A1492/A1493. This conformational change mimics correct codon-anticodon pairing, reducing translational fidelity [4] [9].

A secondary binding site exists at helix 69 of the 23S ribosomal RNA in the 50S subunit. This site participates in the formation of intersubunit bridge B2a/d, which plays crucial roles in initiation and recycling. G418 binding at helix 69 stabilizes this bridge, thereby inhibiting ribosomal recycling factor-mediated subunit splitting. Functional assays using mutant ribosomes demonstrate that while helix 44 binding accounts for approximately 90% of translocation inhibition, helix 69 contributes modestly (10-15% increase in half-maximal inhibitory concentration values) to the overall inhibitory effect [4].

The functional consequences manifest as:

  • Miscoding errors: Similar to eukaryotic mechanisms, G418 decreases discrimination against near-cognate aminoacyl-transfer RNA, leading to amino acid misincorporation.
  • Translocation inhibition: Stabilization of aminoacyl-transfer RNA in the A-site prevents EF-G-mediated movement to the P-site.
  • Recycling blockade: By reinforcing intersubunit bridges, G418 impedes ribosome recycling factor function during post-termination complex disassembly [4] [9].

Table 2: Comparative Efficacy of G418 in Prokaryotic Translation Inhibition

Inhibition MechanismPrimary Binding SiteKey Molecular InteractionsImpact on Translation
Miscodingh44 (30S)Ring I intercalation at G1491-C149285-90% fidelity reduction
Translocation blockadeh44 (30S)A1492/A1493 displacement80-90% translocation inhibition
Recycling preventionH69 (50S)Major groove stabilization50-60% recycling impairment

Comparative Analysis with Other Aminoglycosides

G418 exhibits distinctive properties when compared to classical aminoglycoside antibiotics. Structurally, it contains a garosamine moiety linked to deoxystreptamine (ring II) and a unique purpurosamine component (ring III), differentiating it from gentamicin components. This structural variation underlies its broader spectrum of ribosomal inhibition across biological kingdoms [1] [9].

Ribosomal targeting specificity varies significantly among aminoglycosides:

  • Neomycin/Paromomycin (4,5-disubstituted): Primarily target helix 44 in prokaryotes but exhibit weaker eukaryotic inhibition. Their six-membered ring I enables stronger hydrogen bonding to ribosomal RNA backbone residues.
  • Gentamicin/Tobramycin (4,6-disubstituted): Share G418's binding orientation but lack significant helix 69 interactions. Gentamicin components show variable activity against eukaryotic ribosomes.
  • G418: Displays hybrid functionality with strong binding to both prokaryotic helix 44 and helix 69 sites, plus efficient eukaryotic 80S subunit targeting. This dual-kingdom activity enables its unique application in genetic selection systems [4] [9].

Functional differences are evident in inhibition kinetics and resistance profiles. While gentamicin and tobramycin more potently inhibit prokaryotic elongation, G418 demonstrates superior inhibition of eukaryotic termination read-through. Additionally, G418 shows lower susceptibility to adenylation modifications by resistance enzymes compared to tobramycin, though it remains vulnerable to phosphorylation by aminoglycoside phosphotransferase type 3 prime enzymes [1] [3].

Table 3: Structural and Functional Comparison of Select Aminoglycosides

AntibioticSubstitution PatternEukaryotic InhibitionProkaryotic Translocation IC₅₀Nonsense Suppression
G4184,6-disubstitutedHigh (Effective at 75 μg/ml)0.4 μMStrong
Gentamicin4,6-disubstitutedModerate0.2 μMWeak
Neomycin4,5-disubstitutedLow0.1 μMModerate
Paromomycin4,5-disubstitutedLow0.3 μMModerate
Tobramycin4,6-disubstitutedLow0.25 μMWeak

Resistance Mechanisms Mediated by Aminoglycoside Phosphotransferase Type 3 Prime Enzymes

Phosphotransferase Activity and G418 Inactivation

The predominant resistance mechanism against G418 involves enzymatic inactivation by aminoglycoside phosphotransferase type 3 prime enzymes, particularly the isozyme II. These enzymes catalyze the ATP-dependent phosphorylation of specific hydroxyl groups on the antibiotic molecule. Structural analyses reveal that aminoglycoside phosphotransferase type 3 prime enzyme II specifically targets the 3'-hydroxyl group of G418's ring I (garosamine moiety), identical to its modification site on neomycin and kanamycin [1] [6].

The phosphorylation event introduces a bulky, negatively charged group that:

  • Sterically hinders antibiotic insertion into the ribosomal A-site binding pocket
  • Electrostatic repulsion from the negatively charged ribosomal RNA backbone
  • Reduces binding affinity by 500-1000 fold compared to unmodified G418
  • Enables metabolic clearance of inactivated antibiotic through membrane transporters [1] [3]

The catalytic efficiency (kcat/Kₘ) of aminoglycoside phosphotransferase type 3 prime enzyme II for G418 approaches 10⁶ M⁻¹s⁻¹, approximately 60% of its efficiency for neomycin but threefold higher than for kanamycin. This differential efficiency contributes to the hierarchy of resistance observed in bacterial systems expressing these enzymes [3].

Role of the neo Gene in Eukaryotic Selection

The neo gene, originally isolated from transposon 5, encodes aminoglycoside phosphotransferase type 3 prime enzyme II and serves as the cornerstone for G418 selection systems in eukaryotic cells. This dominant selectable marker confers resistance through constitutive expression of the phosphotransferase enzyme, which accumulates in the cytoplasm and provides intracellular protection against G418 [1] [6].

The molecular basis for successful selection involves:

  • Vector integration: Stable incorporation of neo-containing vectors into host genomes enables continuous enzyme production
  • Enzyme localization: Cytoplasmic distribution allows interception of G418 before ribosomal binding
  • Metabolic consequences: Eukaryotic cells expressing the neo gene exhibit altered glycolysis and glutaminolysis pathways, including reduced lactate production and increased glutamine utilization. These metabolic shifts potentially support survival during antibiotic stress [3] [6]

Selection efficiency depends critically on ribosomal protection thresholds. Resistant clones typically withstand G418 concentrations exceeding 400 μg/ml in mammalian cells, while sensitive cells succumb at concentrations as low as 100 μg/ml. This wide therapeutic index (4-5 fold difference) enables robust selection when appropriate concentrations are determined through kill curve analyses [1] [6] [7].

The neo selection system has been successfully implemented across diverse eukaryotic platforms including mammalian cell lines (e.g., National Institutes of Health 3T3, Human Embryonic Kidney 293), plant protoplasts, yeast, and Dictyostelium amoebae. This broad applicability stems from the conserved nature of ribosomal targeting by G418 and the absence of endogenous phosphotransferase activity in eukaryotic cells [1] [6].

Properties

Product Name

Antibiotic G418

IUPAC Name

2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Molecular Formula

C20H44N4O18S2

Molecular Weight

692.7 g/mol

InChI

InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4)

InChI Key

UHEPSJJJMTWUCP-UHFFFAOYSA-N

SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O

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